
5-Isoxazoleacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isoxazoleacetic acid is a heterocyclic compound featuring a five-membered ring containing both oxygen and nitrogen atoms
作用机制
Target of Action
Isoxazole derivatives have been shown to act as inhibitors of acetylcholinesterase (AChE) , a key enzyme involved in neurotransmission.
Mode of Action
The compound interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. The increased acetylcholine levels can then enhance cholinergic transmission.
生化分析
Biochemical Properties
5-Isoxazoleacetic acid plays a crucial role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been found to exhibit different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isoxazoleacetic acid typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave-assisted synthesis and catalyst-free methods have also been explored to improve efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 5-Isoxazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions include substituted isoxazoles, oxo derivatives, and reduced heterocyclic compounds .
科学研究应用
5-Isoxazoleacetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
相似化合物的比较
- Isoxazole-3-carboxylic acid
- Isoxazole-5-carboxylic acid
- 3,5-Disubstituted isoxazoles
Comparison: 5-Isoxazoleacetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other isoxazole derivatives, it offers a balance of stability and reactivity, making it suitable for various applications in medicinal chemistry and industrial processes .
属性
IUPAC Name |
2-(1,2-oxazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c7-5(8)3-4-1-2-6-9-4/h1-2H,3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFWVJKTSSNQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of acivicin?
A1: Acivicin acts as a glutamine antagonist, primarily targeting enzymes involved in glutamine metabolism. [, , , , , ]
Q2: Which enzymes are most significantly inhibited by acivicin?
A2: Acivicin potently inhibits several glutamine-dependent amidotransferases, including cytidine triphosphate synthetase (CTP synthetase), guanosine monophosphate synthetase (GMPS), formylglycinamide ribonucleotide amidotransferase, and L-asparagine synthetase. [, , , , , ]
Q3: How does acivicin interact with its target enzymes?
A3: Acivicin binds to the glutamine-binding site of its target enzymes. In the case of triad glutamine amidotransferases like GMPS and IGP synthase, acivicin undergoes a mechanism-based inactivation, forming a covalent imine-thioether adduct with an active site cysteine residue. [, ]
Q4: What are the downstream effects of acivicin-mediated enzyme inhibition?
A4: Inhibition of these key enzymes leads to depletion of critical metabolites, including CTP and guanosine triphosphate (GTP), ultimately disrupting nucleotide biosynthesis and DNA replication. [, , , ] This disruption is particularly detrimental to rapidly dividing cells like cancer cells.
Q5: How does acivicin affect glutathione metabolism?
A5: While acivicin itself doesn't directly inhibit glutathione (GSH) synthesis, its administration can lead to increased GSH hydrolysis by γ-glutamyl transpeptidase (GGT) in the bile and blood. [, ] This effect can be blocked by AT-125, a known GGT inhibitor.
Q6: What is the molecular formula and weight of acivicin?
A6: Acivicin's molecular formula is C5H7ClN2O4, and its molecular weight is 206.59 g/mol.
Q7: Are there any structural analogs of acivicin?
A7: Yes, α-amino-3-chloro-4,5-dihydro-5-methyl-5-isoxazoleacetic acid (8) is a ring-methylated analogue of acivicin. []
Q8: What is the role of the chlorine atom in acivicin's mechanism of action?
A9: The chlorine atom in acivicin is crucial for its irreversible inhibition of certain glutamine amidotransferases. Nucleophilic substitution of this chlorine allows for the formation of the inactivating imine-thioether adduct. []
Q9: What is known about the pharmacokinetics of acivicin?
A10: Studies in mice and a Phase I clinical trial in humans have provided insights into acivicin's pharmacokinetics. [, , ] In mice, the combination of acivicin with Acinetobacter L-glutaminase-L-asparaginase significantly decreased its LD50. [, ] In humans, a 24-hour continuous intravenous infusion showed peak plasma levels correlated with dose, a post-infusion half-life of 6-9 hours, and low urinary recovery (14-19%) of unchanged drug. []
Q10: What are the main toxicities associated with acivicin?
A11: Dose-limiting neurotoxicity, characterized by lethargy, confusion, hallucinations, and ataxia, has been observed in clinical trials. [] Hematological and gastrointestinal toxicities were also noted, but their relationship to dose was less clear. []
Q11: Is there evidence of sex- or age-related differences in acivicin toxicity?
A12: Yes, studies in mice revealed that females were more sensitive to acivicin toxicity than males. Additionally, younger mice displayed greater sensitivity than older mice. []
Q12: Can acivicin's toxicity be mitigated?
A13: Co-administration of testosterone with acivicin has been shown to reduce its toxicity in mice, possibly by influencing its metabolism. []
Q13: Which tumor cell lines are sensitive to acivicin in vitro?
A14: Acivicin demonstrates in vitro activity against several human and mouse tumor cell lines, including P388 leukemia, MiaPaCa-2 pancreatic carcinoma, and L1210 leukemia. [, , , , , ]
Q14: What is the effect of acivicin on cell cycle progression?
A15: Acivicin treatment leads to cell cycle arrest, primarily in the G1 or early S phase, due to the depletion of essential nucleotides required for DNA synthesis. [, ]
Q15: Does acivicin induce differentiation in myeloid leukemia cells?
A16: Yes, acivicin has been shown to induce monocytoid differentiation in HL-60 cells and freshly isolated human myeloid leukemia cells. [, ] This effect is associated with increased expression of differentiation markers and decreased cell growth.
Q16: What role do cytokines play in acivicin-induced differentiation?
A17: Acivicin treatment increases the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) mRNA in HL-60 cells. [, ] These cytokines may act synergistically to enhance acivicin-induced monocytoid differentiation.
Q17: Can the effects of acivicin on cytokine expression be modulated?
A18: Yes, dexamethasone and pentoxifylline, inhibitors of TNF-α and IL-1β expression, have been shown to block acivicin-induced increases in TNF-α and IL-1β mRNA in HL-60 cells. []
Q18: What are the known mechanisms of resistance to acivicin?
A20: One mechanism of resistance observed in a P388 leukemia cell line (P388/ACIA) is reduced acivicin uptake. [, ]
Q19: Are there instances of collateral sensitivity with acivicin?
A21: Yes, P388/ACIA cells, while resistant to acivicin, exhibit collateral sensitivity to N-(phosphonacetyl)-L-aspartic acid (PALA). This sensitivity is linked to differences in drug metabolism and nucleotide pool imbalances in the resistant cells. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
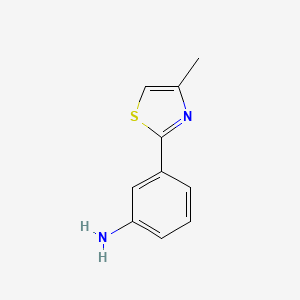
![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-4-oxo-4H-quinolizine-1-carbonitrile](/img/structure/B2934179.png)
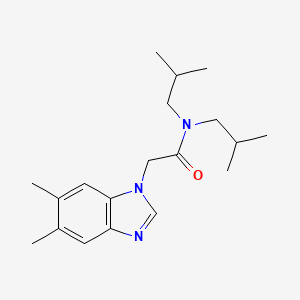
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid](/img/structure/B2934182.png)
![2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol](/img/structure/B2934183.png)
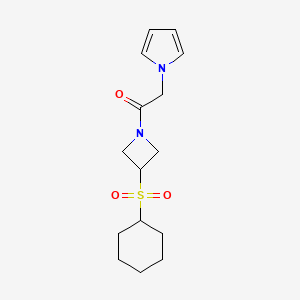
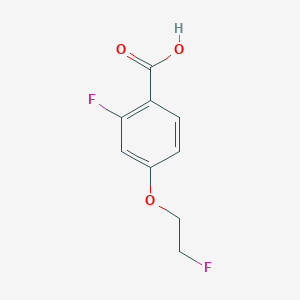
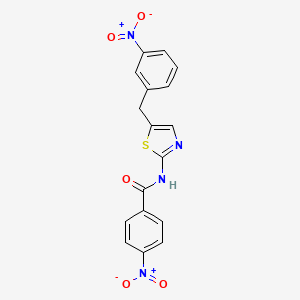
![Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate](/img/structure/B2934188.png)
![3-benzyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2934189.png)
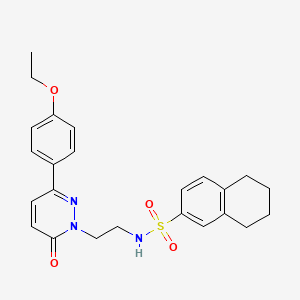
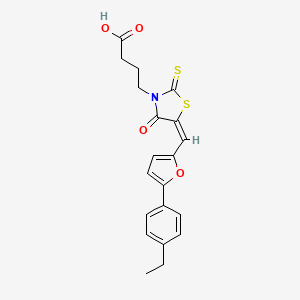
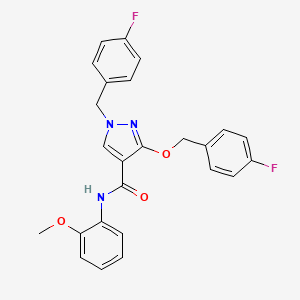
![2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One](/img/structure/B2934199.png)
